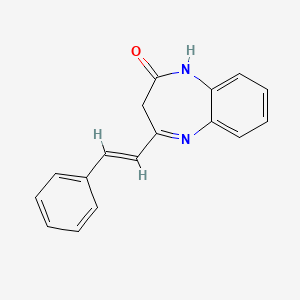

4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Übersicht

Beschreibung

4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as flunitrazepam, is a benzodiazepine derivative that is widely used in scientific research. This compound is of great interest due to its unique pharmacological properties, which make it a valuable tool for investigating the mechanisms of action of benzodiazepines and other GABAergic drugs.

Wirkmechanismus

The mechanism of action of 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem is similar to that of other benzodiazepines. It binds to the GABA-A receptor, which is a chloride ion channel, and enhances the activity of GABA, the major inhibitory neurotransmitter in the brain. This results in increased chloride ion influx, hyperpolarization of the neuron, and inhibition of neuronal excitability.

Biochemical and Physiological Effects:

Flunitrazepam has a number of biochemical and physiological effects. It has sedative, hypnotic, anxiolytic, and anticonvulsant properties. It also has muscle relaxant and amnesic effects, which make it useful for medical procedures and surgeries.

Vorteile Und Einschränkungen Für Laborexperimente

Flunitrazepam has several advantages as a research tool. It is a potent and selective ligand for the GABA-A receptor, and its effects are well-characterized. It is also readily available and relatively inexpensive. However, its use is limited by its high potency and potential for abuse, and it is therefore subject to strict regulations.

Zukünftige Richtungen

There are several future directions for research on 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem. One area of interest is the development of new benzodiazepine derivatives with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of benzodiazepine use on cognitive function and brain structure. Finally, there is a need for further research on the mechanisms of action of benzodiazepines and other GABAergic drugs, which may lead to the development of new treatments for neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by reduction and cyclization to form the benzodiazepine ring. The final step involves the addition of a phenylvinyl group to the nitrogen atom of the benzodiazepine ring.

Wissenschaftliche Forschungsanwendungen

Flunitrazepam is used extensively in scientific research to study the mechanisms of action of benzodiazepines and other GABAergic drugs. It is also used as a reference compound in the development of new benzodiazepine derivatives.

Eigenschaften

IUPAC Name |

4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-12-14(11-10-13-6-2-1-3-7-13)18-15-8-4-5-9-16(15)19-17/h1-11H,12H2,(H,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOTZFPASAWCAO-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331838 | |

| Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

27185-47-3 | |

| Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)

![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)

![5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680149.png)

![2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-ylmethyl]-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5680153.png)

![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)

![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)

![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)

![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)

![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)